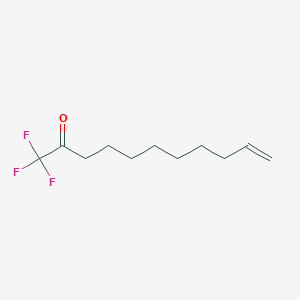
1,1,1-Trifluoroundec-10-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoroundec-10-en-2-one is an organic compound with the molecular formula C11H17F3O. It is a yellow to colorless oil with a boiling point of 60-62°C at 1.5 mmHg . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoroundec-10-en-2-one typically involves the introduction of a trifluoromethyl group into an organic substrate. One common method is the reaction of an appropriate alkene with trifluoroacetic acid in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often employs continuous synthesis methods. This involves the continuous introduction of raw materials into a reactor, followed by continuous extraction of the product. This method is efficient, reduces product loss, and enhances safety during large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoroundec-10-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted alkenes and alkanes.
Scientific Research Applications
1,1,1-Trifluoroundec-10-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoroundec-10-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, affecting various biochemical pathways. This interaction can lead to changes in enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoroethane: A simpler compound with similar trifluoromethyl functionality.
1,1,1-Trifluoropentane-2,4-dione: Another trifluoromethyl-containing compound with different reactivity.
1,1,1-Trifluoro-N-phenylmethanesulfonamide: A compound with both trifluoromethyl and sulfonamide groups
Uniqueness
1,1,1-Trifluoroundec-10-en-2-one is unique due to its longer carbon chain and the presence of a double bond, which imparts distinct chemical properties and reactivity compared to other trifluoromethyl compounds. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical functionalities .
Properties
Molecular Formula |
C11H17F3O |
|---|---|
Molecular Weight |
222.25 g/mol |
IUPAC Name |
1,1,1-trifluoroundec-10-en-2-one |
InChI |
InChI=1S/C11H17F3O/c1-2-3-4-5-6-7-8-9-10(15)11(12,13)14/h2H,1,3-9H2 |
InChI Key |
UNKVGJRTMUVHAH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


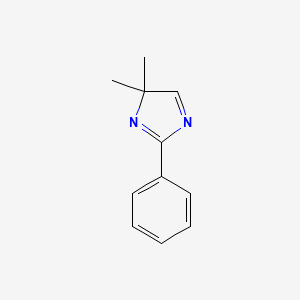

![3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127006.png)
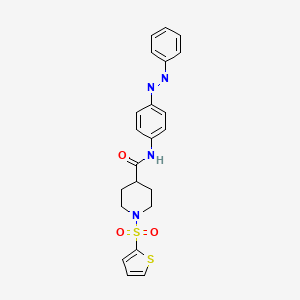
![N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B14127027.png)
![1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127031.png)
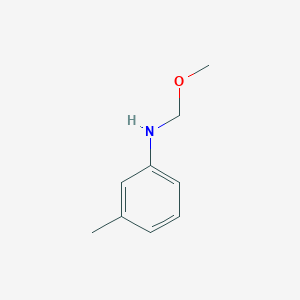
![2-Propanesulfinamide, N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methyl-, [S(S)]-](/img/structure/B14127036.png)
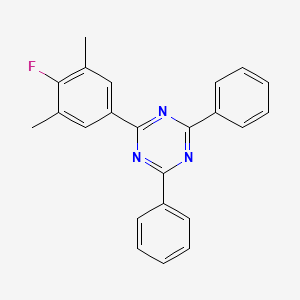
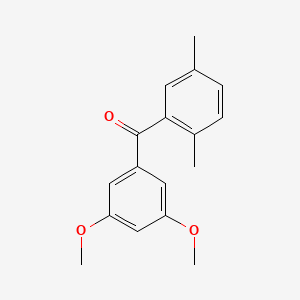
![N-[5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide](/img/structure/B14127046.png)

![4-Hydroxy-4-[4-(trifluoromethyl)phenyl]-2-butanone](/img/structure/B14127056.png)

